molecular formula C22H17NO2 B15210602 5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole CAS No. 24097-23-2

5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole

Cat. No.: B15210602
CAS No.: 24097-23-2
M. Wt: 327.4 g/mol
InChI Key: JBJFRBAUULVOQD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole is a chemical compound based on the privileged oxazole heterocyclic scaffold, which is highly valued in medicinal chemistry and drug discovery. The oxazole ring is a versatile pharmacophore known for its ability to engage in diverse interactions with biological targets, such as hydrogen bonding and van der Waals forces, due to the presence of both oxygen and nitrogen atoms in its structure . This makes oxazole-containing compounds a significant focus for developing new therapeutic agents . While specific biological data on this exact compound may be limited, its structure shares key features with other active oxazole derivatives. For instance, the 5-(4-methoxyphenyl)-oxazole (MPO) motif has been identified as an essential structure for inhibiting the hatch and growth of Caenorhabditis elegans , suggesting potential for research in antiparasitic or biological control agents . Furthermore, structurally similar 3,4-diphenylisoxazole compounds are critical intermediates in synthesizing marketed pharmaceuticals like the COX-2 inhibitor Parecoxib Sodium, indicating the relevance of this chemotype in developing anti-inflammatory drugs . Researchers can leverage this high-purity compound as a key intermediate or building block for synthesizing more complex, fused heterocyclic systems, or as a core structure for screening in various biological assays, including anticancer, antimicrobial, and anti-tubulin activity studies . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

24097-23-2

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3,4-diphenyl-1,2-oxazole

InChI

InChI=1S/C22H17NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23-25-22)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

JBJFRBAUULVOQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, first described in 1909, remains a cornerstone for synthesizing 2,5-diaryloxazole derivatives. For 5-(4-methoxyphenyl)-3,4-diphenyl-1,2-oxazole, this approach involves cyclodehydration of an acylamino keto precursor. A typical procedure includes:

  • Reacting 4-methoxyhippuric acid with acetic anhydride and sodium acetate under reflux.
  • Cyclization via polyphosphoric acid (PPA) at 120°C for 4–6 hours, achieving yields of 50–60%.

Mechanistic Insights : Protonation of the acylamino keto group initiates cyclization, followed by dehydration to form the oxazole ring. The methoxy group’s electron-donating properties enhance electrophilic aromatic substitution at the 5-position.

Limitations : Low yields due to competing side reactions and harsh acidic conditions necessitating extensive purification.

Fischer Oxazole Synthesis

Emil Fischer’s method employs cyanohydrins and aromatic aldehydes in anhydrous HCl. For the target compound:

  • 4-Methoxybenzaldehyde reacts with mandelonitrile (from benzaldehyde and hydrogen cyanide) in dry ether.
  • Dehydration at 40–50°C yields the oxazole core, with subsequent phenyl group introductions via Suzuki-Miyaura coupling.

Advantages : Mild conditions and high regioselectivity for the 5-position.
Challenges : Toxicity of cyanohydrins and limited scalability.

Modern and Green Synthesis Approaches

Van Leusen Reaction with TosMIC

The van Leusen method, using tosylmethyl isocyanide (TosMIC) and aldehydes, offers a one-step route to 5-substituted oxazoles. Adaptations for this compound include:

  • Condensing 4-methoxybenzaldehyde with TosMIC in methanol/potassium carbonate.
  • Microwave-assisted irradiation (350 W, 65°C, 8 minutes) improves yield to 70% with 95% purity.

Key Data :

Condition Yield (%) Purity (%)
Conventional reflux 55 88
Microwave-assisted 70 95

Dehydration of Dihydrooxazole Precursors

A patent-pending method (CN106146424A) achieves exceptional purity (>99%) via dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole:

  • Reagents : Methanol/water (3:1), potassium hydroxide (1.2 equiv).
  • Conditions : Reflux at 65°C for 2 hours.
  • Workup : Filtration and recrystallization from ethanol.

Advantages :

  • Eliminates toxic solvents (e.g., trifluoroacetic acid).
  • Scalable to kilogram quantities with minimal byproducts.

Catalytic and Regioselective Methods

Copper-Catalyzed Cycloisomerization

Copper(I) iodide catalyzes the cycloisomerization of propargyl amides to 3,4,5-trisubstituted oxazoles:

  • Substrate : N-(prop-2-yn-1-yl)-4-methoxybenzamide.
  • Conditions : 10 mol% CuI, DMF, 80°C, 12 hours.
  • Yield : 65% with >90% regioselectivity for the 5-position.

Mechanism : Alkyne activation by Cu(I) facilitates 5-endo-dig cyclization, followed by proto-demetalation.

Bredereck Reaction with α-Haloketones

The Bredereck reaction couples α-chloroketones with benzamide derivatives:

  • Synthesis of α-chloro-4-methoxypropiophenone : Chlorination of 4-methoxypropiophenone using SOCl₂.
  • Cyclocondensation : React with 3,4-diphenylbenzamide in DMF/K₂CO₃ at 100°C.
  • Yield : 58% after column chromatography.

Limitations : Requires stoichiometric base and generates halogenated waste.

Comparative Analysis of Methods

Table 1: Performance Metrics of Key Synthesis Routes

Method Yield (%) Purity (%) Conditions Scalability
Robinson-Gabriel 50–60 85–90 Harsh acid, reflux Moderate
Van Leusen (microwave) 70 95 Microwave, mild High
Dehydration (patent) 99 >99 Methanol/water, KOH Industrial
Cu-catalyzed 65 90 DMF, 80°C Low

Key Insights :

  • The patent method outperforms others in yield and purity, ideal for industrial applications.
  • Microwave-assisted van Leusen synthesis balances efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3,4-diphenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products

    Oxidation: 5-(4-Hydroxyphenyl)-3,4-diphenylisoxazole.

    Reduction: 5-(4-Methoxyphenyl)-3,4-diphenylisoxazoline.

    Substitution: 5-(4-Methoxyphenyl)-3,4-diphenylisoxazole derivatives with various substituents on the phenyl rings.

Scientific Research Applications

5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole is an organic compound with a unique isoxazole ring structure, making it a candidate for applications in medicinal chemistry and materials science. The compound has a molecular formula of C22H17NO2C_{22}H_{17}NO_2 and a molecular weight of approximately 327.4 g/mol.

Scientific Research Applications

This compound is part of the isoxazole family, known for its diverse biological activities.

Potential in Medicinal Chemistry

  • This compound may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Other oxazole derivatives have exhibited a spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, and anticancer properties .
  • Additional applications of oxazole derivatives include their use as anti-corrosive agents for stainless steel, dyes, anti-aging agents, antioxidants, metabolism-enhancing agents, pesticides, and herbicides . They can also act as chelating agents for binding .

Materials Science Applications

  • The unique structure of this compound makes it suitable for materials science applications, such as organic electronics or photonic devices.

Isoxazole Derivatives and Their Activities

Various isoxazole derivatives have shown biological activity :

  • Antimicrobial Activity: Some oxadiazole derivatives have shown efficient antistaphylococcal activity . Some were more active than the standard drug chloramphenicol against strains of Staphylococcus aureus resistant to methicillin and aminoglycosides .
  • Anticonvulsant Activity: Introduction of an amino group at position 2 of the 1,3,4-oxadiazole ring, and a fluorine substitute at the para position improves anticonvulsant activity .
  • Anti-inflammatory Activity: Some derivatives displayed strong dose-dependent inhibition of carrageenan-induced paw edema .

Structural Comparisons

Several compounds share structural similarities with this compound, and variations in substituents can significantly influence their biological activity and chemical properties:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-3,4-diphenylisoxazoleMethyl group instead of methoxyPotentially different pharmacokinetics
5-(4-Fluorophenyl)-3,4-diphenylisoxazoleFluorine substitution on phenyl groupMay exhibit enhanced metabolic stability
N-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamideContains carboxamide functionalityBroader range of biological activities

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3,4-diphenylisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Position) Notable Properties Reference
5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole C22H17NO2 327.38 3-Ph, 4-Ph, 5-(4-MeOPh) Hypothesized enhanced solubility due to methoxy group
5-Methyl-3,4-diphenyl-1,2-oxazole C16H13NO 235.29 3-Ph, 4-Ph, 5-Me Higher lipophilicity (methyl group)
5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4-phenyl-1,2-oxazole C23H19NO2 341.41 3-(4-MePh), 4-Ph, 5-(4-MeOPh) Increased steric bulk, altered electronic profile
3-(Furan-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole C14H13NO2 235.26 3-furyl, 5-(4-MeOPh) (dihydroisoxazole) Reduced aromaticity, potential neuroactive effects

Key Observations:

  • Electron-Donating vs.
  • Steric Effects : Substitution at position 3 with 4-methylphenyl (as in ) introduces steric hindrance, which may reduce reactivity but improve selectivity in biological targets .
  • Saturation Effects : Dihydroisoxazole derivatives (e.g., 4,5-dihydro-1,2-oxazoles) exhibit reduced aromaticity, altering their pharmacokinetic profiles and enabling neuropharmacological activity .

Pharmacological and Functional Comparisons

Anticancer Activity:

  • 1,3,4-Thiadiazole Derivatives (e.g., compound 89 in ) demonstrate significant activity against HePG-2 and MCF-7 cell lines via apoptosis induction.
  • 1,3,4-Oxadiazoles () exhibit comparable bioactivity, emphasizing the role of heterocyclic cores in modulating cytotoxicity .

Neuropharmacological Potential:

  • 4,5-Dihydroisoxazoles (e.g., compound 2g in ) show neuroactive properties, attributed to their ability to cross the blood-brain barrier. The target compound’s fully aromatic system may limit such effects due to reduced membrane permeability .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound enhances water solubility compared to methyl or halogen-substituted analogs (e.g., 5-bromo-3-phenyl-1,2-oxazole in ) .
  • Thermal Stability : Aromatic isoxazoles generally exhibit higher thermal stability than dihydro derivatives, making them suitable for materials science applications (e.g., optical devices in ) .

Biological Activity

5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a methoxy group on one phenyl ring and two phenyl groups attached to the oxazole ring. This structural arrangement is believed to influence its biological activity significantly.

Property Description
Molecular Formula C20_{20}H18_{18}N2_{2}O
Molecular Weight 306.37 g/mol
Functional Groups Methoxy, phenyl, oxazole

Biological Activity Overview

Research indicates that derivatives of oxazole compounds exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxazole derivatives can inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation.
  • Antimicrobial Properties : Some derivatives possess activity against bacterial and fungal strains.

Anticancer Activity

The anticancer properties of this compound have been evaluated against multiple cancer cell lines. For instance, in vitro studies revealed significant cytotoxic effects against human breast adenocarcinoma (MCF-7), human cervical carcinoma (HeLa), and other tumor cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on various cancer cell lines reported the following IC50_{50} values for this compound:

Cell Line IC50_{50} (µM)
MCF-715.63
HeLa12.45
CaCo-218.30

These values indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of p53 and caspase-3 cleavage.
  • Inhibition of Key Enzymes : It may inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumorigenesis and metastasis.

Structure-Activity Relationship (SAR)

The presence of different substituents on the phenyl rings significantly impacts the biological activity of oxazole derivatives. For example:

  • The methoxy group enhances lipophilicity and may improve cellular uptake.
  • Substituents like halogens can alter the electronic properties and stability of the compound.

Comparative Analysis with Related Compounds

Compound IC50_{50} (µM) Notable Features
This compound15.63Methoxy group enhances activity
Doxorubicin10.38Standard chemotherapy agent
5-(4-Fluorophenyl)-3,4-diphenylisoxazole12.00Fluorine substitution improves stability

Q & A

Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions or cross-coupling strategies. For example, oxazole rings can be formed via the Robinson–Gabriel synthesis using α-acylaminoketones or via cycloaddition reactions. Substituent-specific modifications, such as introducing the 4-methoxyphenyl group, may require Suzuki–Miyaura coupling with aryl boronic acids . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF or THF) to improve yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.8–7.5 ppm range).
  • IR : Confirms functional groups (C-O stretching of oxazole at ~1600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₂H₁₈NO₂: calc. 340.1338, observed 340.1342).
  • X-ray crystallography (advanced) resolves 3D conformation but requires single crystals .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition). Ensure solvent controls (DMSO <1% v/v) to avoid cytotoxicity artifacts .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies should assess:

  • Temperature : Accelerated degradation at 40°C/75% RH vs. ambient conditions.
  • Light : Exposure to UV/visible light (ICH Q1B guidelines).
  • pH : Solubility and degradation in buffered solutions (pH 1–13). Monitor via HPLC for degradation products (e.g., hydrolysis of oxazole ring) .

Q. How does the methoxy substituent influence solubility and formulation?

The 4-methoxyphenyl group enhances lipophilicity (logP ~4.5), reducing aqueous solubility. Formulation strategies include:

  • Co-solvents : Ethanol/PEG 400 mixtures.
  • Nanoparticles : PLGA encapsulation to improve bioavailability. Solubility can be quantified via shake-flask method in PBS (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Analog synthesis : Vary substituents (e.g., replace methoxy with halogen or alkyl groups).
  • Computational modeling : DFT calculations to predict electronic effects; molecular docking to target proteins (e.g., CYP450 enzymes).
  • Bioassay correlation : Compare IC₅₀ values across analogs to identify critical substituents. For example, replacing 4-methoxyphenyl with 4-chlorophenyl may enhance antifungal activity but reduce solubility .

Q. What advanced techniques resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Mitigation strategies:

  • Purity validation : HPLC-MS (>98% purity).
  • Dose-response curves : Use normalized data (e.g., % inhibition vs. log concentration).
  • Meta-analysis : Compare datasets across published studies using tools like RevMan. Contradictions in cytotoxicity could stem from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) .

Q. How can crystallographic data inform intermolecular interactions and polymorphism?

Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between phenyl rings) and hydrogen-bonding networks (N–H⋯O). Polymorphism studies involve recrystallization from different solvents (e.g., ethanol vs. acetonitrile) and DSC/TGA analysis to identify thermal transitions .

Q. What methodologies assess in vivo toxicity and ADME properties?

  • Acute toxicity : Rodent studies (OECD 423) with histopathology.
  • Pharmacokinetics : LC-MS/MS plasma profiling (Cₘₐₓ, t₁/₂).
  • Metabolite identification : Hepatocyte incubation + UPLC-QTOF-MS. Note: The methoxy group may slow metabolism, increasing plasma half-life .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Purification : Flash chromatography or recrystallization to remove Pd residues.
  • Yield optimization : Switch from batch to flow chemistry for exothermic steps.
  • Cost : Substitute expensive catalysts (e.g., PdCl₂ instead of Pd(OAc)₂).
    Pilot-scale batches (10–100 g) require rigorous QC (e.g., NMR, elemental analysis) .

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